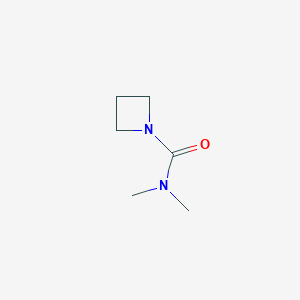
Azetidine, N-dimethylcarbamoyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidine, N-dimethylcarbamoyl- is a four-membered nitrogen-containing heterocycle. This compound is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. Azetidines are important in organic synthesis and medicinal chemistry due to their stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
Azetidine, N-dimethylcarbamoyl- can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component .
Industrial Production Methods
Industrial production of azetidines often involves large-scale cyclization reactions and the use of advanced catalytic systems to ensure high yield and purity. The use of microwave irradiation and solid support systems like alumina can enhance the efficiency of these reactions .
化学反应分析
Types of Reactions
Azetidine, N-dimethylcarbamoyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert azetidines into more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.
Substitution: Nucleophilic substitution reactions are common, where nitrogen nucleophiles replace other groups on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azetidine oxides, while substitution reactions can produce various substituted azetidines .
科学研究应用
Azetidine, N-dimethylcarbamoyl- has numerous applications in scientific research:
作用机制
The mechanism of action of azetidine, N-dimethylcarbamoyl- involves its interaction with molecular targets and pathways within biological systems. The ring strain of azetidines makes them highly reactive, allowing them to interact with various biomolecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to their biological effects .
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered cyclic amides known for their use in antibiotics like penicillins and cephalosporins.
Uniqueness
Azetidine, N-dimethylcarbamoyl- is unique due to its balance of ring strain and stability, which provides a highly attractive entry to bond functionalization. Its embedded polar nitrogen atom and four-membered ring scaffold make it a privileged motif in medicinal chemistry .
属性
CAS 编号 |
57031-53-5 |
|---|---|
分子式 |
C6H12N2O |
分子量 |
128.17 g/mol |
IUPAC 名称 |
N,N-dimethylazetidine-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-7(2)6(9)8-4-3-5-8/h3-5H2,1-2H3 |
InChI 键 |
MZKXVQSPNGBYIF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)N1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


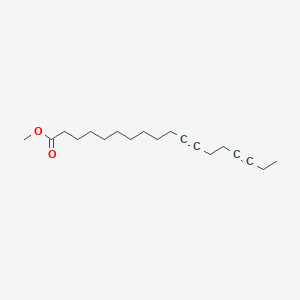
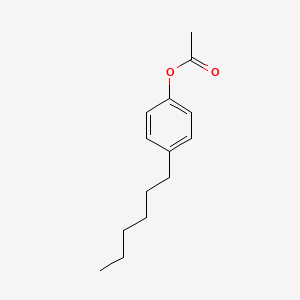
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
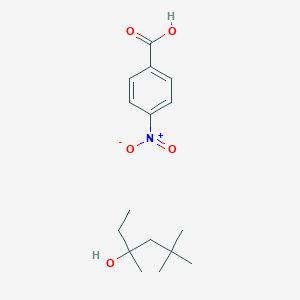
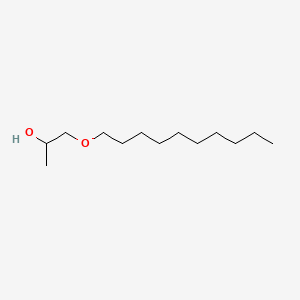
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
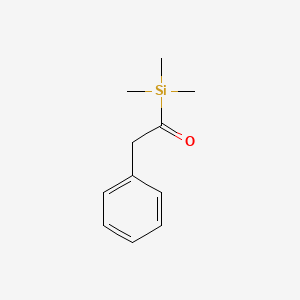
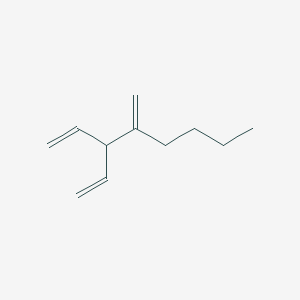
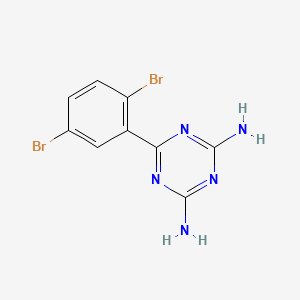
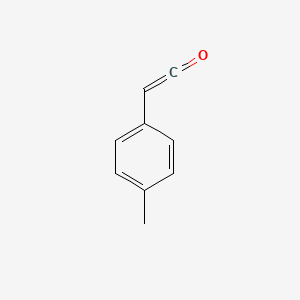

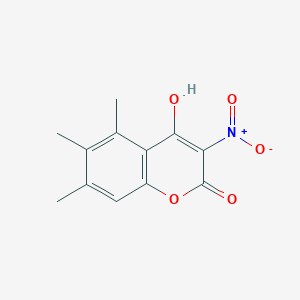
![Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-](/img/structure/B14624420.png)
